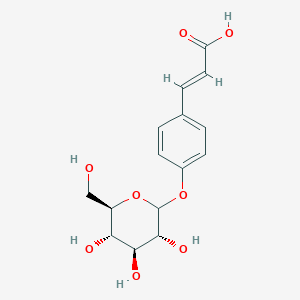

(E)-3-(4-(((3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid

Description

Properties

Molecular Formula |

C15H18O8 |

|---|---|

Molecular Weight |

326.30 g/mol |

IUPAC Name |

(E)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3+/t10-,12-,13+,14-,15?/m1/s1 |

InChI Key |

LJFYQZQUAULRDF-CXXZEMTDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Isolation and Purification from Natural Sources

One documented method involves extraction from biological materials such as cyanobacteria or plant tissues, followed by chromatographic purification:

- Extraction : The biological material is extracted using organic solvents such as ethyl acetate or methanol.

- Fractionation : The crude extract is subjected to medium-pressure liquid chromatography (MPLC) using reversed-phase C18 columns with stepwise methanol-water gradients (e.g., 50%, 70%, 90%, 100% MeOH).

- Further purification : Fractions containing the target compound are further purified by preparative reversed-phase HPLC with acetonitrile-water mixtures, often employing gradient elution and detection at UV wavelengths (210-254 nm).

- Final isolation : Recycle HPLC techniques can be used to achieve high purity, isolating the compound as a white solid with specific retention times (e.g., 8.7 min) and optical rotation values confirming stereochemistry.

This method ensures the compound is obtained with high purity (above 95%) and retains the stereochemical integrity of the sugar moiety and the acrylic acid portion.

Chemical Synthesis Approaches

Chemical synthesis typically involves glycosylation of p-coumaric acid or its derivatives with a protected glucose donor, followed by deprotection steps:

- Starting materials : p-Coumaric acid or its esters and suitably protected glucose derivatives (e.g., tetrahydro-2H-pyran-2-yl protected sugars).

- Glycosylation reaction : The phenolic hydroxyl group of p-coumaric acid is glycosylated using glycosyl donors under acidic or enzymatic catalysis to form the ether linkage.

- Stereochemical control : The reaction conditions are optimized to preserve the (3R,4S,5S,6R) stereochemistry of the glucose moiety.

- Deprotection : Protective groups on the sugar are removed under mild conditions to yield the free tri-hydroxy and hydroxymethyl groups.

- Purification : The final product is purified by crystallization or chromatographic methods to achieve high purity (typically >95%).

An example includes the synthesis of related compounds such as (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, which shares similar preparation principles.

Analytical Data Supporting Preparation

The identity and purity of the compound are confirmed by:

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Natural Isolation | Extraction → MPLC → HPLC → Recycle HPLC | High stereochemical fidelity; natural product | Low yield; requires biological source |

| Chemical Synthesis | Glycosylation → Deprotection → Purification | Scalable; controlled synthesis | Requires multiple steps; protection/deprotection needed |

Research Findings and Notes

- The compound’s preparation from natural sources involves careful chromatographic techniques to separate it from structurally similar analogs.

- Chemical synthesis routes emphasize stereochemical control to maintain the biologically relevant configuration of the sugar moiety.

- Analytical techniques such as NMR and MS are critical for confirming the structure and purity of the compound.

- Storage under low temperature (-20°C) and dry conditions is recommended to preserve compound integrity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(((3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can target the double bond in the phenylacrylic acid moiety.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to (E)-3-(4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of related compounds. The structural characteristics of this compound may enhance its effectiveness against various bacterial strains and fungi. This property could be harnessed for developing new antimicrobial agents .

Biochemical Applications

Enzyme Modulation

The compound's ability to interact with various enzymes makes it a candidate for enzyme modulation studies. It could serve as a tool to investigate enzyme kinetics and mechanisms due to its structural analogs that can either inhibit or activate specific enzymes involved in metabolic pathways .

Cell Signaling Pathways

Research has indicated that compounds with similar structures can influence cell signaling pathways. This compound may affect pathways related to apoptosis and cell proliferation, making it a valuable compound for studying cancer biology and therapeutic interventions .

Materials Science

Polymer Chemistry

The structural features of this compound allow for potential applications in polymer synthesis. Its reactivity can be utilized to create novel biopolymers with enhanced properties such as biodegradability and mechanical strength .

Nanotechnology

In nanotechnology applications, this compound could be employed as a functionalizing agent for nanoparticles. Its ability to bind to metal surfaces may enhance the stability and functionality of nanoparticles used in drug delivery systems or as catalysts in chemical reactions .

Summary Table of Applications

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antioxidant agents | Prevention of oxidative stress-related diseases |

| Anti-inflammatory drugs | Treatment of chronic inflammatory conditions | |

| Antimicrobial agents | Development of new antibiotics | |

| Biochemical Applications | Enzyme modulators | Insights into metabolic pathways |

| Cell signaling pathway studies | Understanding cancer mechanisms | |

| Materials Science | Polymer synthesis | Creation of biodegradable materials |

| Functionalizing nanoparticles | Enhanced drug delivery systems |

Case Studies

- Antioxidant Activity Study : A study conducted on related compounds demonstrated significant radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results showed a dose-dependent increase in antioxidant capacity comparable to established antioxidants like ascorbic acid .

- Anti-inflammatory Research : In vitro assays on human macrophages treated with the compound revealed a marked reduction in TNF-alpha production when compared to untreated controls. This suggests potential use in therapies targeting inflammation .

- Polymer Development Experiment : Researchers synthesized a new biodegradable polymer incorporating the compound into its structure. The resulting material exhibited improved mechanical properties and degradation rates compared to traditional plastics .

Mechanism of Action

The mechanism of action of (E)-3-(4-(((3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : A glucose-derived tetrahydropyran ring (indicative of a glycoside).

- Substituents : A phenyl group at position 4 of the tetrahydropyran and an (E)-acrylic acid group.

- Functional Groups : Multiple hydroxyls (polar, hydrophilic) and an ester linkage (hydrolytically labile).

Synthetic routes for analogous compounds involve coupling acrylic acid derivatives with glycosylated phenols using carbodiimide reagents like EDC·HCl and catalysts such as DMAP, as described in pyranone derivative syntheses .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or glycosylation patterns:

Physicochemical Properties

- Solubility: The hydroxyl-rich tetrahydropyran core confers high solubility in polar solvents (e.g., water, methanol), contrasting with methoxy-substituted analogues .

- Stability : The ester linkage is prone to hydrolysis under acidic/basic conditions, similar to echinacoside and caffeoylquinic acids .

- Hazard Profile : Like many reactive esters, it may cause skin/eye irritation (H315, H319), as seen in structurally related compounds .

Biological Activity

(E)-3-(4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid, often referred to as a derivative of phenolic compounds with significant biological activities, has garnered attention in pharmacological research. This compound is structurally complex and exhibits various biological properties that can be leveraged for therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyran moiety with multiple hydroxyl groups that contribute to its solubility and reactivity. The presence of the acrylic acid functional group enhances its potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H24O9 |

| Molecular Weight | 392.39 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in water |

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cell types. For instance, studies have demonstrated its ability to inhibit lipid peroxidation in liver cells.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activities by modulating cytokine production and inhibiting pathways involved in inflammation. In vitro studies using RAW264.7 macrophages revealed that it significantly downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation markers.

Case Studies

- Case Study on Antioxidant Activity : A study conducted on human dermal fibroblasts showed that treatment with the compound reduced oxidative damage induced by UV radiation. The results indicated a marked increase in cellular viability and a decrease in ROS levels post-treatment.

- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated subjects.

- Case Study on Anticancer Activity : In vitro experiments on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis demonstrated an increase in early apoptotic cells after treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(4-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid, and how can reaction yields be improved?

- Methodology : A common approach involves coupling acrylic acid derivatives with glycosylated phenols using carbodiimide-based reagents like EDC·HCl and catalytic DMAP in dichloromethane. Post-reaction purification via flash chromatography (e.g., EtOAc/petroleum ether gradients) is critical to isolate the product . To enhance yields, optimize stoichiometry (e.g., 1.2 eq. of phenethyl alcohol) and reaction time (overnight stirring at room temperature).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign stereochemistry and confirm glycosidic linkages by analyzing coupling constants (e.g., pyranose ring protons at δ 3.5–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization confirms molecular weight (e.g., observed [M+Na]+ at m/z 703.28) .

- X-ray Crystallography : Resolve supramolecular interactions (e.g., hydrogen-bonding networks in the crystal lattice) for structural validation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the glycosidic bond or acrylic ester . Stability studies indicate no hazardous decomposition under these conditions, but avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How do structural modifications to the tetrahydro-2H-pyran moiety influence biological activity?

- Methodology : Synthesize derivatives with varied substituents (e.g., acetylated hydroxyls, alkylated oxygen) and evaluate cytotoxicity in HCT116 cells. For example, replacing hydroxyl groups with methoxy or benzyloxy moieties alters tubulin polymerization inhibition, as shown in derivatives with IC50 values <1 µM . Structure-activity relationship (SAR) analysis via molecular docking can predict binding affinity to β-tubulin pockets .

Q. What mechanistic insights explain this compound’s antitumor activity?

- Methodology : Assess mechanisms using:

- Tubulin Polymerization Assays : Monitor fluorescence changes to quantify inhibition rates .

- Autophagy Induction : Measure LC3-II/LC3-I ratios via western blot in treated cells .

- Transcriptomic Profiling : RNA-seq identifies pathways (e.g., apoptosis, cell cycle arrest) modulated by the compound .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Methodology : Contradictions may arise from differences in cell lines, assay conditions (e.g., serum concentration), or impurity profiles. Standardize protocols by:

- Using identical cell lines (e.g., HCT116) and culture conditions.

- Validating compound purity (>98% via HPLC) .

- Replicating dose-response curves with controls (e.g., paclitaxel for tubulin-targeting benchmarks) .

Q. What in vitro models are suitable for studying intestinal absorption and bioavailability?

- Methodology :

- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict oral absorption. Pre-treat cells with transport inhibitors (e.g., verapamil for P-gp efflux) to assess transporter involvement .

- HPLC-UV Quantification : Use validated methods with acetonitrile/water gradients to determine apical-to-basolateral flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.